molecular formula C19H30N4O2 B2936087 N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide CAS No. 2034461-21-5

N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2936087
CAS No.: 2034461-21-5
M. Wt: 346.475
InChI Key: WBTHGFKJYXWMDQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a dimethylcarboxamide group and a ureido-linked 3-phenylpropyl moiety. Its structural complexity, combining aromatic, aliphatic, and heterocyclic elements, suggests possible interactions with biological targets such as kinases, receptors, or bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) .

Properties

IUPAC Name

N,N-dimethyl-4-[(3-phenylpropylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-22(2)19(25)23-13-10-17(11-14-23)15-21-18(24)20-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHGFKJYXWMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the urea moiety and the phenylpropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other urea derivatives, particularly those synthesized for antimicrobial or enzyme-inhibitory purposes. Below is a detailed comparison based on synthesis, structural motifs, and reported bioactivity:

Structural Analogues
Compound Name/Code Core Structure Substituents/Modifications Primary Application/Target
N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide Piperidine Ureido-linked 3-phenylpropyl; dimethylcarboxamide Hypothesized FabH inhibition (analogous to sulfonyl ureas)
Compound 6b-6e (sulfonyl urea derivatives) Thiadiazole or thiophene sulfonamide Cyclopropylsulfonyl, substituted ureido groups FabH inhibition; antimicrobial activity
Compound 7a Pyrrolidine-thiadiazole hybrid Dual thiophene sulfonamide; cyclopropylsulfonyl FabH inhibition; enhanced solubility

Key Observations :

  • Ureido Linkage: Both the target compound and sulfonyl urea derivatives (e.g., 6b-6e, 7a) feature ureido groups, critical for hydrogen bonding with enzyme active sites .
  • Heterocyclic Cores : The piperidine core in the target compound offers conformational flexibility, whereas thiadiazole or pyrrolidine cores in analogues (e.g., 7a) may enhance rigidity and specificity for enzyme binding pockets .
Bioactivity and Mechanism
  • The phenylpropyl chain may enhance penetration into bacterial membranes, while the piperidine-carboxamide group could stabilize interactions with FabH’s hydrophobic pocket.
  • Sulfonyl Urea Analogues (6b-6e, 7a) : Demonstrated in vitro antimicrobial activity against E. coli and S. aureus, with IC₅₀ values ranging from 8–25 μM for FabH inhibition . Compound 7a showed improved solubility due to its dual sulfonamide groups but reduced potency compared to 6b-6e, illustrating a trade-off between physicochemical properties and efficacy.

Research Findings and Limitations

  • Target Compound: No direct experimental data are available in the provided evidence. Its hypothesized activity is extrapolated from structural analogues. Further studies are needed to confirm FabH binding via crystallography or enzymatic assays.
  • Analogues : Sulfonyl ureas (6b-6e) exhibit moderate FabH inhibition but require optimization for clinical relevance. Compound 7a’s reduced potency despite enhanced solubility underscores the challenge of balancing hydrophilicity and target affinity .

Critical Notes

Comparisons are speculative and based on structural homology.

Data Gaps: No quantitative data (e.g., IC₅₀, logP) are available for the target compound, limiting rigorous comparison.

Future Directions : Synthesis and testing of the target compound using protocols analogous to are recommended to validate its bioactivity and mechanistic profile.

Biological Activity

N,N-Dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C14H22N4O\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes a piperidine ring, which is often associated with various biological activities, particularly in the development of pharmaceuticals.

Biological Activity Overview

The biological activity of this compound is primarily evaluated in terms of its interactions with specific biological targets. The following sections detail the key areas of research surrounding this compound.

1. Anticancer Activity

Research indicates that compounds containing piperidine structures often exhibit anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC50 (μM)
This compoundMCF-77.06
Piperidine derivative XA54915.0

The presence of the ureido group in this compound may enhance its interaction with cellular targets involved in cancer progression, although specific mechanisms remain to be fully elucidated.

2. Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological effects. Studies have shown that compounds similar to this compound can act as dopamine receptor antagonists, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.

Case Study:
A study evaluating a related piperidine derivative demonstrated significant binding affinity for dopamine D2 receptors with an IC50 value of 12 nM, suggesting potential therapeutic applications in neuropsychiatric conditions.

3. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays have shown that certain piperidine derivatives exhibit selective antibacterial activity.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)2.0
Micrococcus luteus0.41

These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:

  • Alkyl Substituents : Variations in the alkyl chain length and branching can significantly impact binding affinity and selectivity for biological targets.
  • Functional Groups : The introduction of electron-donating or withdrawing groups can modulate the compound's lipophilicity and solubility, affecting its overall bioavailability.

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